4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
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Description
The compound “4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiazole group, a nitro group, and a sulfonyl group . These groups are common in many biologically active compounds and could potentially contribute to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Mechanism of Action
The mechanism of action of this compound would depend on its biological target. For example, many benzamide derivatives are known to have anti-inflammatory properties , and thiazole derivatives have been studied for their antimicrobial and antitumor activities . The nitro group could potentially be reduced to an amino group in the body, which could also contribute to its biological activity.
Future Directions
Given the biological activities associated with benzamide and thiazole derivatives, this compound could potentially be studied for its therapeutic potential. Future research could involve testing its biological activity in vitro and in vivo, as well as optimizing its structure for increased potency and selectivity .
Properties
IUPAC Name |
4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O5S2/c17-10-1-6-13(14(9-10)21(23)24)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHXQKCLIAOYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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